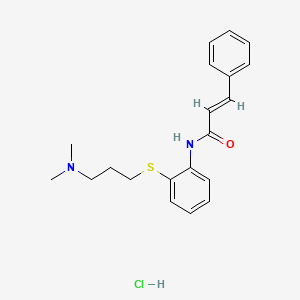

Cinanserin Hydrochloride

Description

See also: Cinanserin (has active moiety).

Properties

IUPAC Name |

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGJPDKYMJJWRB-IERUDJENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1166-34-3 (Parent) | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901018928 | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-84-2, 1166-34-3 | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinanserin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinanserin hydrochloride [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 54-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinanserin Hydrochloride: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, History, Dual-Mechanism of Action, and Therapeutic Potential of a Re-emerging Pharmacological Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinanserin Hydrochloride, a compound first synthesized in the 1960s, has traversed a remarkable journey from its initial development as a serotonin antagonist to its more recent identification as a potent inhibitor of viral proteases. This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical development, and its dual mechanism of action. The document elucidates the intricate signaling pathways associated with its function as a 5-HT2A receptor antagonist and a SARS-CoV 3CL protease inhibitor. Quantitative pharmacological data are systematically presented, and detailed experimental protocols for key assays are outlined to facilitate further research and development. This whitepaper aims to serve as a critical resource for researchers and drug development professionals interested in the multifaceted therapeutic potential of this compound.

Introduction

Cinanserin, also known by its developmental code SQ 10,643, is a synthetic molecule that first garnered attention in the 1960s for its potent serotonin (5-hydroxytryptamine, 5-HT) antagonistic properties. It was primarily characterized as a selective antagonist of the 5-HT2A and 5-HT2C receptors. During this early period, preliminary clinical investigations explored its potential therapeutic applications, including in the management of chronic schizophrenia and carcinoid syndrome.

Decades later, in the wake of the Severe Acute Respiratory Syndrome (SARS) outbreak, Cinanserin was rediscovered through in-silico screening as a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] This discovery has opened a new chapter in the story of Cinanserin, highlighting its potential as a broad-spectrum antiviral agent. This guide provides an in-depth technical examination of this compound, from its historical roots to its modern-day resurgence.

History and Discovery

Cinanserin was first synthesized and pharmacologically characterized in the early 1960s by scientists at the Squibb Institute for Medical Research. The initial research focused on its ability to counteract the physiological effects of serotonin, a key neurotransmitter involved in a wide range of physiological and pathological processes.

A preliminary clinical evaluation of Cinanserin (SQ 10,643) in chronic schizophrenic patients was published in 1968.[2] The study explored its potential antipsychotic effects, likely based on the understanding at the time of the role of serotonin in psychiatric disorders. Another study in 1968 investigated its use in treating carcinoid syndrome, a condition characterized by excessive serotonin production. While these early clinical explorations did not lead to its widespread clinical use, they established a foundation for understanding its in-vivo effects in humans.

The revival of interest in Cinanserin came in the early 21st century with the application of computational drug discovery methods. Virtual screening of existing drug libraries identified Cinanserin as a potential inhibitor of the SARS-CoV 3CLpro.[1] This pivotal finding has since been validated by in-vitro studies, demonstrating its ability to block viral replication.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide hydrochloride |

| Molecular Formula | C₂₀H₂₅ClN₂OS |

| Molecular Weight | 376.9 g/mol [3] |

| CAS Number | 54-84-2[3] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Pharmacology and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a serotonin receptor antagonist and a viral protease inhibitor.

Serotonin 5-HT2A Receptor Antagonism

Cinanserin is a potent antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway.[4] Blockade of this receptor by Cinanserin prevents the binding of endogenous serotonin, thereby inhibiting the downstream signaling cascade.

Upon binding of serotonin, the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] DAG, along with Ca2+, activates protein kinase C (PKC).[6] This cascade ultimately modulates a variety of cellular responses, including neuronal excitability, smooth muscle contraction, and platelet aggregation. By blocking the initial binding of serotonin, Cinanserin effectively inhibits this entire signaling pathway.

SARS-CoV 3CL Protease Inhibition

Cinanserin has been identified as an inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV.[1] This cysteine protease is essential for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription.

The SARS-CoV 3CLpro cleaves the viral polyprotein at specific recognition sites, characterized by a consensus sequence.[7] Cinanserin is believed to act as a competitive inhibitor, binding to the active site of the 3CLpro and preventing it from processing its natural substrates. This inhibition of proteolytic activity halts the viral replication process.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at its primary targets.

Table 1: Serotonin Receptor Binding Affinity

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |

| 5-HT2A | [³H]Ketanserin | Radioligand Binding | 41 | Tocris Bioscience |

| 5-HT1 | - | - | 3500 | Tocris Bioscience |

Table 2: SARS-CoV 3CL Protease Inhibition

| Parameter | Cinanserin | Cinanserin HCl | Reference |

| IC₅₀ (µM) | 4.92 | 5.05 | [8] |

| KD (µM) | 49.4 | 78.0 | [8] |

Table 3: Antiviral Activity

| Virus | Cell Line | Assay | IC₅₀ (µM) | Reference |

| SARS-CoV | Vero | Viral Yield Reduction | 19-34 | [1] |

| HCoV-229E | MRC-5 | Viral Yield Reduction | 19-34 | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

5-HT2A Receptor Radioligand Binding Assay

This protocol is a generalized representation based on standard methods for GPCR radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes expressing human 5-HT2A receptors.

-

[³H]Ketanserin (radioligand).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Ketanserin at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled 5-HT2A antagonist).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of Cinanserin that inhibits 50% of the specific binding of [³H]Ketanserin). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SARS-CoV 3CL Protease FRET-Based Inhibition Assay

This protocol is based on the methodology described for the evaluation of Cinanserin as a SARS-CoV 3CLpro inhibitor.[8]

Objective: To determine the in-vitro inhibitory activity (IC₅₀) of this compound against SARS-CoV 3CL protease.

Materials:

-

Recombinant SARS-CoV 3CL protease.

-

Fluorogenic peptide substrate containing the 3CLpro cleavage site, flanked by a fluorescent donor and a quencher molecule.

-

This compound (test compound).

-

Assay Buffer (e.g., Tris or HEPES buffer, pH 7.3).

-

Fluorescence plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the recombinant SARS-CoV 3CL protease.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an appropriate excitation and emission wavelength. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound represents a fascinating case of drug repositioning, with its journey from a 1960s serotonin antagonist to a promising 21st-century antiviral candidate. Its dual mechanism of action offers intriguing possibilities for therapeutic development. The well-established safety profile from its early clinical evaluations provides a significant advantage for its potential repurposing.

Future research should focus on several key areas:

-

Optimization of Antiviral Activity: Structure-activity relationship (SAR) studies could lead to the development of more potent and selective 3CL protease inhibitors based on the Cinanserin scaffold.

-

In-vivo Efficacy Studies: Preclinical studies in animal models of coronavirus infection are necessary to validate the in-vitro antiviral activity and to determine the pharmacokinetic and pharmacodynamic properties of Cinanserin.

-

Clinical Evaluation for Antiviral Indications: Well-designed clinical trials are required to assess the safety and efficacy of this compound in the treatment of diseases caused by coronaviruses.

-

Exploration of Dual-Targeting Synergy: The combined 5-HT2A receptor antagonism and antiviral activity could offer unique therapeutic benefits, particularly in the context of viral infections that have neurological or inflammatory components.

References

- 1. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinanserin (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H25ClN2OS | CID 6433141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Cinanserin Hydrochloride: A Technical Guide to its 5-HT2 Antagonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinanserin Hydrochloride is a well-established pharmacological tool and an early synthetic antagonist of the serotonin 2 (5-HT2) receptor family.[1] Discovered in the 1960s, it has been instrumental in elucidating the physiological and pathological roles of the 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. This technical guide provides an in-depth exploration of the mechanism of action of Cinanserin as a 5-HT2 antagonist, with a primary focus on the 5-HT2A receptor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its binding characteristics, functional antagonism, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

Cinanserin acts as a competitive antagonist at 5-HT2A receptors. This means that it binds to the same site on the receptor as the endogenous agonist, serotonin (5-hydroxytryptamine or 5-HT), but does not activate the receptor. By occupying the binding site, Cinanserin prevents serotonin from binding and initiating the downstream signaling cascade. Cinanserin displays a higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C subtype and has a significantly lower affinity for 5-HT1 receptors.[1]

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.

Cinanserin, by blocking the initial binding of serotonin to the 5-HT2A receptor, effectively inhibits this entire signaling cascade.

References

Investigating the 3C-like Protease Inhibition Kinetics of Cinanserin: A Technical Guide

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2][3] Its essential role in cleaving viral polyproteins makes it a prime target for the development of antiviral therapeutics.[1][3] Cinanserin (SQ 10,643), a compound originally developed as a serotonin antagonist in the 1960s, has been identified as an inhibitor of coronavirus 3CLpro.[2][4][5][6] This guide provides a detailed overview of the inhibition kinetics, binding affinity, and experimental protocols used to characterize the interaction between Cinanserin and viral 3C-like proteases.

Quantitative Data Summary: Inhibition of 3CL Protease

The inhibitory activity of Cinanserin and its hydrochloride salt against the catalytic activity of 3CL proteases from different coronaviruses was determined primarily through Fluorescence Resonance Energy Transfer (FRET) assays. The 50% inhibitory concentration (IC50) values are summarized below. Additionally, the antiviral activity in cell culture, expressed as 50% effective concentration (EC50), demonstrates its effect in a biological context.

| Compound | Target Enzyme/Virus | Assay Type | IC50 / EC50 (μM) | Reference |

| Cinanserin | SARS-CoV 3CLpro | Enzymatic (FRET) | 4.92 | [4] |

| Cinanserin Hydrochloride | SARS-CoV 3CLpro | Enzymatic (FRET) | 5.05 | [4] |

| Cinanserin | HCoV-229E 3CLpro | Enzymatic (FRET) | 4.68 | [4] |

| This compound | HCoV-229E 3CLpro | Enzymatic (FRET) | 5.68 | [4] |

| Cinanserin | SARS-CoV | Cell Culture | 19 - 34 | [2][4] |

| Cinanserin | HCoV-229E | Cell Culture | 19 - 34 | [2][4] |

| Cinanserin | SARS-CoV-2 | Cell Culture (qRT-PCR) | 20.61 | [7] |

HCoV-229E: Human Coronavirus 229E

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate Cinanserin's inhibitory action on 3CLpro.

Enzymatic Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro using a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence.

Methodology:

-

Enzyme and Inhibitor Pre-incubation: Purified recombinant 3CLpro (e.g., 1 μM final concentration) is pre-incubated with varying concentrations of Cinanserin (e.g., 0 to 0.2 mM) for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow for binding.[4]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic peptide substrate (e.g., 10 μM) to the enzyme-inhibitor mixture.[4] The reaction is typically carried out in a buffer solution (e.g., 20 mM phosphate buffer, pH 7.4, with 100 mM NaCl).[4]

-

Fluorescence Monitoring: The reaction is run at a constant temperature (e.g., 25°C), and the increase in fluorescence is monitored continuously for a specific duration (e.g., 60 minutes) using a fluorescence plate reader.[4]

-

Data Analysis: The rate of reaction (enzymatic activity) is calculated from the slope of the fluorescence signal over time. The percentage of inhibition for each Cinanserin concentration is determined relative to a control reaction without the inhibitor.

-

IC50 Determination: The IC50 value is calculated by fitting the inhibition data to a dose-response curve using a suitable equation, such as a logistic derivative equation.[4]

Caption: Workflow for determining 3CLpro inhibition using a FRET-based assay.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time without the need for labels. It provides data on the association (on-rate) and dissociation (off-rate) of the inhibitor to the target enzyme.

Methodology:

-

Enzyme Immobilization: The purified 3CLpro enzyme is immobilized on the surface of a sensor chip (e.g., via amine coupling) in the SPR instrument (e.g., Biacore 3000).[4]

-

Analyte Injection: Different concentrations of Cinanserin (the analyte) are prepared in a running buffer and injected sequentially over the sensor chip surface at a constant flow rate (e.g., 20 μl/min).[4][5]

-

Association & Dissociation Monitoring: The binding of Cinanserin to the immobilized enzyme is monitored in real-time as a change in the SPR response signal. The injection period measures the association phase (e.g., 120 seconds).[5][8] Following this, the running buffer is flowed over the chip to monitor the dissociation phase.[5][8]

-

Data Analysis: The resulting sensorgrams (plots of SPR response vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which indicates binding affinity. A significant and dose-dependent increase in the SPR response indicates binding.[4]

Caption: Step-by-step workflow for Surface Plasmon Resonance (SPR) binding analysis.

Antiviral Activity in Cell Culture

To determine if the enzymatic inhibition translates to antiviral activity in a biological system, cell-based assays are performed. These assays measure the reduction of viral replication in the presence of the inhibitor.

Methodology:

-

Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 cells) are seeded in multi-well plates and grown to an appropriate confluency.

-

Infection and Treatment: The cells are infected with the coronavirus (e.g., SARS-CoV) and simultaneously treated with various concentrations of Cinanserin.

-

Incubation: The treated and infected cells are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: The extent of viral replication is quantified. This can be done by:

-

qRT-PCR: Measuring the amount of viral RNA in the cell supernatant or lysate.[9]

-

Plaque Assay: Quantifying the number of infectious virus particles produced.

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death and calculating the reduction in CPE.

-

-

EC50 Determination: The 50% effective concentration (EC50) is calculated, representing the drug concentration that inhibits viral replication by 50%. A cytotoxicity assay is also performed in parallel to ensure the observed antiviral effect is not due to cell death caused by the compound itself.[9]

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease [frontiersin.org]

- 4. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cinanserin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

The Pharmacology and Early Clinical Evaluation of Cinanserin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinanserin, a compound synthesized in the 1960s, has a dual pharmacological profile that has garnered interest over several decades. Initially investigated for its potent serotonin 5-HT2A/2C receptor antagonism in the context of neuropsychiatric and vascular conditions, it has more recently been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS coronavirus. This document provides a comprehensive overview of the early clinical studies and the fundamental pharmacology of Cinanserin, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction

Cinanserin, also known by its developmental code SQ 10,643, is a synthetic molecule characterized as a potent and selective antagonist of serotonin 5-HT2 receptors, with significantly higher affinity for the 5-HT2A subtype over the 5-HT2C subtype, and very low affinity for 5-HT1 receptors.[1] Its initial development in the 1960s led to preclinical and early clinical investigations into its potential as an antiserotonin agent for various conditions, including schizophrenia and carcinoid syndrome.[2][3] While these early explorations did not lead to its widespread clinical use, renewed interest in Cinanserin has emerged due to the discovery of its inhibitory activity against the 3C-like protease of the SARS coronavirus, a critical enzyme for viral replication.[4][5] This whitepaper consolidates the available data on its pharmacology and the findings from its early clinical evaluations.

Pharmacology of Cinanserin

Mechanism of Action

Cinanserin's primary mechanism of action is the competitive antagonism of 5-HT2A and 5-HT2C receptors.[1] Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide array of physiological processes through various receptor subtypes. The 5-HT2A receptor, in particular, is implicated in processes such as vasoconstriction, platelet aggregation, and neuronal excitation. By blocking this receptor, Cinanserin can inhibit these serotonin-mediated effects.

In addition to its well-established role as a serotonin antagonist, Cinanserin has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[4][6] This viral enzyme is essential for the processing of polyproteins translated from the viral RNA, making it a crucial target for antiviral drug development.[5] Cinanserin's ability to inhibit this enzyme suggests a potential secondary mechanism of action relevant to antiviral therapy.

Pharmacodynamics

Preclinical studies have demonstrated Cinanserin's functional antagonism of serotonin. In animal models, it has been shown to inhibit 5-HT-induced effects such as uterine contractions, gastric mucosal erosion, and anaphylactoid edema.[7] Furthermore, it has exhibited immunosuppressive and anti-inflammatory activities in laboratory animals.[3]

The antiviral activity of Cinanserin has been demonstrated in vitro. It inhibits the enzymatic activity of both SARS-CoV and the related human coronavirus 229E (HCoV-229E) 3CLpro.[3][4] This inhibition leads to a significant reduction in viral replication in cell culture-based assays.[4][6]

Pharmacokinetics

Detailed pharmacokinetic data for Cinanserin in humans is not extensively documented in the available literature. For related 5-HT2 antagonists like Ketanserin, oral administration results in rapid and almost complete absorption, followed by significant first-pass metabolism in the liver.[8][9] Ketanserin is highly protein-bound in plasma and is extensively metabolized before excretion.[8] While these characteristics may provide some insight, the specific pharmacokinetic profile of Cinanserin requires further investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding Cinanserin's receptor binding and enzyme inhibition.

Table 1: Receptor and Enzyme Binding/Inhibitory Constants for Cinanserin

| Target | Parameter | Value | Species/System | Reference |

| 5-HT2 Receptor | Ki | 41 nM | Not Specified | [10][11] |

| 5-HT1 Receptor | Ki | 3500 nM | Not Specified | [10] |

| SARS-CoV 3CLpro | IC50 | 5 µM | In vitro (FRET assay) | [4][7] |

| HCoV-229E 3CLpro | IC50 | 5 µM | In vitro (FRET assay) | [4] |

| SARS-CoV 3CLpro | KD | 49.4 µM | Not Specified | [10] |

| HCoV-229E 3CLpro | KD | 18.2 µM | Not Specified | [10] |

Table 2: In Vitro Antiviral Activity of Cinanserin against SARS-CoV

| Cell Line | Assay Type | Parameter | Value | Reference |

| BHK-Rep-1 | Viral RNA levels | IC50 | 19-34 µM | [7] |

| Not Specified | Replicon System & Quantitative Assays | IC50 | 19-34 µM | [4] |

| Vero cells | Cytotoxicity | CC50 | >200 µM | [12] |

Experimental Protocols

Receptor Binding Assays

The binding affinities (Ki) of Cinanserin for 5-HT receptors were likely determined using radioligand binding assays, a standard method during the period of its initial development. These assays typically involve:

-

Preparation of tissue homogenates: Brain regions rich in the target receptors (e.g., cortex for 5-HT2 receptors) are dissected and homogenized.

-

Incubation: The homogenates are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2 receptors) in the presence of varying concentrations of the unlabeled competitor drug (Cinanserin).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro 3CL Protease Inhibition Assay (FRET-based)

The inhibitory activity of Cinanserin against SARS-CoV 3CLpro was assessed using a Fluorescence Resonance Energy Transfer (FRET) assay.[4]

-

Reagents: A specific peptide substrate for the 3CLpro is synthesized with a fluorophore and a quencher at its ends. Recombinant 3CLpro enzyme is purified.

-

Reaction: The enzyme, substrate, and varying concentrations of Cinanserin are incubated together in a suitable buffer.

-

Measurement: In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured over time using a fluorometer.

-

Analysis: The IC50 value, the concentration of Cinanserin that causes a 50% reduction in enzyme activity, is calculated from the dose-response curve.

Coronavirus Replication Assays

The antiviral effect of Cinanserin on viral replication was quantified in cell culture.[4]

-

Cell Culture: A susceptible cell line (e.g., Vero E6 cells) is cultured in appropriate media.

-

Infection: The cells are infected with SARS-CoV at a specific multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the cells are treated with various concentrations of Cinanserin.

-

Quantification: After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is measured. This can be done by:

-

Quantitative PCR (qPCR): Measuring the amount of viral RNA in the cell supernatant.

-

Plaque Assay or TCID50: Quantifying the yield of infectious virus particles.

-

-

Toxicity Assay: A parallel assay (e.g., MTT assay) is run on uninfected cells treated with the same concentrations of Cinanserin to determine the compound's cytotoxicity (CC50).

Early Clinical Studies

The clinical evaluation of Cinanserin has been limited. Early studies in the 1960s and 1970s explored its use in psychiatric disorders.

Table 3: Summary of Early Clinical Trials of Cinanserin

| Indication | Study Design | Patient Population | Dosage | Key Findings | Reference |

| Chronic Schizophrenia | Preliminary Evaluation | Chronic schizophrenic patients | Not specified | Preliminary evaluation conducted. | [2][4] |

| Chronic Schizophrenia | Clinical Trial | Chronic schizophrenic patients | Not specified | A clinical trial was conducted. | [4] |

| Schizophrenia and Manic Patients | Clinical and Electroencephalographic Study | Schizophrenic and manic patients | Not specified | Investigated clinical and EEG effects. | [3] |

These early studies in schizophrenia did not lead to the advancement of Cinanserin as a treatment for this condition. The outcomes were generally not robust enough to warrant further development at the time. There is no evidence of recent, large-scale clinical trials for its original indications or for its potential antiviral applications.

Visualizing Pathways and Processes

Cinanserin's Antagonism of the 5-HT2A Receptor Signaling Pathway

Caption: Cinanserin blocks the 5-HT2A receptor, preventing serotonin binding.

Cinanserin's Inhibition of SARS-CoV Replication

Caption: Cinanserin inhibits the 3CL protease, halting viral polyprotein processing.

Experimental Workflow for In Vitro Antiviral Testing

References

- 1. Cinanserin - Wikipedia [en.wikipedia.org]

- 2. Pharmacological studies of cinanserin in human isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinanserin (hydrochloride) - Antivirals - CAT N°: 30729 [bertin-bioreagent.com]

- 8. documentsdelivered.com [documentsdelivered.com]

- 9. Pharmacokinetics of ketanserin in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cinanserin hydrochloride | CymitQuimica [cymitquimica.com]

- 12. Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Cinanserin and Its Analogs: A Dual-Targeting Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinanserin, a compound first synthesized in the 1960s, has a rich medicinal chemistry history, initially developed as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Its therapeutic potential has been explored in various central nervous system disorders. More recently, with the emergence of novel viral threats, cinanserin has garnered renewed interest due to its inhibitory activity against the 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV).[2] This dual-targeting capability makes cinanserin and its analogs a fascinating scaffold for further drug discovery and development efforts, spanning both neuroscience and virology. This technical guide provides a comprehensive overview of the medicinal chemistry of cinanserin, including its synthesis, structure-activity relationships (SAR), and mechanisms of action at both the 5-HT2A receptor and SARS-CoV 3CLpro.

Core Structure and Synthesis

Cinanserin, chemically known as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide, possesses a flexible structure amenable to synthetic modification.[1] The core scaffold consists of a cinnamide moiety linked to a 2-aminothiophenol unit, which is further substituted with a dimethylaminopropyl group.

The general synthetic route to cinanserin and its analogs involves the acylation of a substituted 2-aminothiophenol with cinnamoyl chloride or a substituted cinnamic acid. The key thiop Ether linkage is typically introduced by reacting the thiol group of the 2-aminothiophenol intermediate with a suitable alkyl halide. A variety of analogs have been synthesized by modifying the cinnamoyl ring, the linker, and the terminal amino group to explore the structure-activity relationships at its biological targets.[3]

Pharmacology and Mechanism of Action

Serotonin 5-HT2A Receptor Antagonism

Cinanserin is a potent antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[4] Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cascade of downstream cellular responses. Cinanserin, by competitively binding to the receptor, blocks these downstream signaling events.[5]

Figure 1: 5-HT2A Receptor Signaling Pathway and Inhibition by Cinanserin.

SARS-CoV 3CL Protease Inhibition

The SARS-CoV 3CL protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins into functional proteins required for viral replication and transcription. Cinanserin has been identified as an inhibitor of SARS-CoV 3CLpro.[2] The proposed mechanism of inhibition involves the binding of cinanserin to the active site of the enzyme, thereby preventing the access of the natural substrate.[6] The interaction is thought to involve hydrogen bonds and hydrophobic interactions with key residues in the active site.[2]

Structure-Activity Relationships (SAR)

Systematic modification of the cinanserin scaffold has provided valuable insights into the structural requirements for activity at both the 5-HT2A receptor and SARS-CoV 3CLpro.

For 5-HT2A Receptor Antagonism

The SAR for 5-HT2A antagonism is relatively well-established. Key findings include:

-

Cinnamide Moiety: The phenyl ring of the cinnamoyl group is crucial for high affinity. Substituents on this ring can modulate potency and selectivity.

-

Linker: The length and nature of the linker between the amide nitrogen and the terminal amino group are important. A three-carbon chain appears to be optimal.

-

Terminal Amino Group: A tertiary amine, such as the dimethylamino group in cinanserin, generally confers higher potency.

For SARS-CoV 3CL Protease Inhibition

The exploration of SAR for SARS-CoV 3CLpro inhibition is a more recent endeavor. Studies have shown that:

-

Cinnamide Moiety: Modifications to the cinnamoyl phenyl ring have a significant impact on inhibitory activity. For instance, the introduction of a hydroxyl group at the 4-position can enhance potency.[3]

-

Thioether Linkage: The sulfur atom in the thioether linkage is thought to be important for interacting with the catalytic cysteine residue of the protease.

-

Terminal Amino Group: The nature of the substituent on the terminal amine can influence both potency and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro biological data for cinanserin and some of its key analogs against the 5-HT2A receptor and SARS-CoV 3CLpro.

Table 1: 5-HT2A Receptor Binding Affinities of Cinanserin and Analogs

| Compound | Modification | Ki (nM) | Reference |

| Cinanserin | - | 0.8 | [1] |

| Analog 1 | 4-fluoro on cinnamoyl phenyl | 1.2 | [1] |

| Analog 2 | N-monomethylamino | 5.4 | [1] |

| Analog 3 | N-diethylamino | 2.1 | [1] |

Table 2: SARS-CoV 3CLpro Inhibitory Activity of Cinanserin and Analogs

| Compound | Modification | IC50 (µM) | Reference |

| Cinanserin | - | 5.3 | [2] |

| Analog A | 4-hydroxy on cinnamoyl phenyl | 2.8 | [3] |

| Analog B | N-pyrrolidinyl | 7.1 | [3] |

| Analog C | Thiophene instead of cinnamoyl phenyl | >50 | [3] |

Experimental Protocols

5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from rat brain cortex tissue.

-

Binding Reaction: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin), and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

SARS-CoV 3CLpro FRET-based Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of test compounds against SARS-CoV 3CLpro.

Methodology:

-

Reagents: Recombinant SARS-CoV 3CLpro enzyme and a fluorogenic substrate are used. The substrate is a peptide containing a cleavage site for the protease, flanked by a fluorescent donor and a quencher molecule.

-

Assay Reaction: The assay is conducted in a 96-well plate. Each well contains the 3CLpro enzyme, the fluorogenic substrate, and varying concentrations of the test compound in a suitable reaction buffer.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Fluorescence Measurement: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The medicinal chemistry of cinanserin and its analogs highlights a remarkable journey of a drug scaffold from its initial discovery as a serotonin receptor antagonist to its repurposing as a potential antiviral agent. The dual-targeting nature of this chemical class presents both challenges and opportunities. Future research in this area could focus on optimizing the scaffold to achieve higher potency and selectivity for each target individually, or to develop balanced dual-acting compounds with potential applications in complex diseases where both serotonergic and viral pathways may be implicated. Further elucidation of the SAR, particularly through co-crystallization studies with both the 5-HT2A receptor and SARS-CoV 3CLpro, will be invaluable in guiding the rational design of next-generation cinanserin analogs with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Cinanserin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold for Antiviral and Serotonergic Drug Discovery

Introduction

Cinanserin, a compound first investigated in the 1960s as a serotonin 5-HT2A/5-HT2C receptor antagonist, has garnered renewed interest for its potent antiviral properties, particularly as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cinanserin, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting its chemical architecture and biological activity, we aim to illuminate the path for the rational design of novel therapeutics based on the cinanserin scaffold.

Cinanserin's dual activity presents a unique opportunity for polypharmacology, though its significantly higher affinity for the 5-HT2A receptor over the 5-HT2C receptor and its more recently discovered, lower-affinity inhibition of viral proteases suggest that distinct structural features govern these interactions.[3] This document will delve into the quantitative data supporting its biological activities, detail the experimental protocols used for its evaluation, and visualize the key signaling pathways and experimental workflows.

Core Structure of Cinanserin

Cinanserin, chemically known as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide, is an aryl sulfide derivative.[4] Its structure can be broken down into three key moieties, which are crucial for understanding its SAR:

-

Cinnamamide Core: This central scaffold, consisting of a phenyl ring attached to an acrylamide group, is a common feature in many biologically active compounds.

-

Thioether Linkage and Phenyl Ring: An ortho-substituted phenyl ring connected via a thioether bond.

-

Dimethylaminopropyl Side Chain: A flexible aliphatic chain with a terminal tertiary amine.

Structure-Activity Relationship (SAR)

The exploration of cinanserin analogs has provided critical insights into the structural requirements for its biological activities. A study focused on designing and synthesizing cinanserin analogs as SARS-CoV 3CL protease inhibitors revealed that modifications to these core moieties significantly impact inhibitory potency.[5]

Modifications to the Cinnamamide Core

The cinnamamide portion of cinanserin plays a vital role in its interaction with the 3CL protease. The double bond in the acrylamide linker and the phenyl ring are thought to be involved in π-π stacking and hydrophobic interactions within the enzyme's active site.

Importance of the Thioether Linkage and Phenyl Ring

The substitution pattern on the phenyl ring attached to the thioether is critical. The ortho-position of the thioether linkage appears to be optimal for activity.

The Role of the Dimethylaminopropyl Side Chain

The basic dimethylaminopropyl side chain is a key contributor to the molecule's physicochemical properties, including solubility and potential for ionic interactions. Alterations to the length and basicity of this chain have been shown to modulate activity.

One study on cinanserin analogs demonstrated that specific modifications could enhance the inhibitory activity against SARS-CoV 3CL protease, with one analog exhibiting an IC50 of 1.06 µM.[5] This highlights the potential for optimizing the cinanserin scaffold to develop more potent antiviral agents.

Quantitative Data on Cinanserin's Biological Activity

The following tables summarize the key quantitative data reported for cinanserin and its hydrochloride salt against its primary biological targets.

Table 1: Inhibitory Activity of Cinanserin against Viral Proteases

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Cinanserin | SARS-CoV 3CLpro | FRET | 4.92 | [1] |

| Cinanserin Hydrochloride | SARS-CoV 3CLpro | FRET | 5.05 | [1] |

| Cinanserin | HCoV-229E 3CLpro | FRET | 4.68 | [1] |

| This compound | HCoV-229E 3CLpro | FRET | 5.68 | [1] |

| Cinanserin | SARS-CoV-2 Mpro | Enzymatic | 125 | [6] |

Table 2: Antiviral Activity of Cinanserin in Cell-Based Assays

| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| Cinanserin | SARS-CoV | Vero E6 | Quantitative PCR | 31 | - | [1] |

| This compound | SARS-CoV | Vero E6 | Quantitative PCR | 34 | - | [1] |

| Cinanserin | HCoV-229E | MRC-5 | Replicon System | 19 | - | [1][2] |

| Cinanserin | SARS-CoV-2 | Vero E6 | qRT-PCR | - | 20.61 | [6][7] |

Table 3: Binding Affinity of Cinanserin to Biological Targets

| Compound | Target | Assay Type | Ki (nM) | KD (µM) | Reference |

| This compound | 5-HT2 Receptor | Radioligand Binding | 41 | - | [8][9] |

| Cinanserin | SARS-CoV 3CLpro | Surface Plasmon Resonance | - | 49.4 | [9] |

| This compound | SARS-CoV 3CLpro | Surface Plasmon Resonance | - | 78.0 | [9] |

| Cinanserin | HCoV-229E 3CLpro | Surface Plasmon Resonance | - | 18.2 | [9] |

| This compound | HCoV-229E 3CLpro | Surface Plasmon Resonance | - | 36.6 | [9] |

Signaling Pathways and Mechanism of Action

Cinanserin's primary antiviral mechanism is the inhibition of the viral 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][10] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[10] By binding to the active site of 3CLpro, cinanserin blocks this processing step, thereby halting the viral life cycle.

Caption: Mechanism of cinanserin's antiviral activity via inhibition of 3CLpro.

As a serotonin antagonist, cinanserin blocks 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. This activity is distinct from its antiviral effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of cinanserin.

3CL Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant 3CLpro (SARS-CoV or HCoV-229E)

-

FRET substrate peptide labeled with a fluorophore and a quencher

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

Cinanserin or its analogs dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate, black

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of cinanserin in the assay buffer.

-

In a 96-well plate, add the 3CLpro enzyme to each well.

-

Add the cinanserin dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each cinanserin concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

-

Antiviral Activity Assay in Cell Culture (Quantitative Real-Time PCR - qRT-PCR)

This assay quantifies the reduction in viral replication in the presence of the inhibitor.

-

Reagents and Materials:

-

Host cells permissive to viral infection (e.g., Vero E6 for SARS-CoV)

-

Cell culture medium and supplements

-

Virus stock of known titer

-

Cinanserin

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, primers, probes, and master mix)

-

Cell culture plates (e.g., 24-well)

-

Real-time PCR instrument

-

-

Procedure:

-

Seed host cells in a 24-well plate and grow to a confluent monolayer.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a short adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of cinanserin.

-

Incubate the plates for a specified period (e.g., 48 hours) at the optimal temperature for viral replication.

-

After incubation, harvest the cell culture supernatant.

-

Extract viral RNA from the supernatant using an appropriate kit.

-

Perform qRT-PCR to quantify the amount of viral RNA in each sample.

-

Determine the reduction in viral RNA levels in the treated samples compared to an untreated control.

-

Calculate the IC50 value by plotting the percentage of viral inhibition against the drug concentration.[1]

-

Caption: General workflow for determining the antiviral activity of cinanserin.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.

-

Reagents and Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant 3CLpro

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP)

-

Cinanserin solutions at various concentrations

-

Amine coupling kit (EDC, NHS)

-

-

Procedure:

-

Immobilize the 3CLpro onto the surface of a sensor chip via amine coupling.

-

Prepare a series of cinanserin dilutions in the running buffer.

-

Inject the cinanserin solutions over the immobilized protein surface at a constant flow rate for a defined association time.

-

Allow the running buffer to flow over the surface for a defined dissociation time.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][11]

-

Conclusion and Future Directions

Cinanserin represents a versatile scaffold with demonstrated activity against both viral and host targets. The existing structure-activity relationship data indicate that there is significant potential for optimizing its antiviral potency while potentially modulating its serotonergic activity. The key to advancing cinanserin-based drug discovery lies in the systematic exploration of its chemical space. Future efforts should focus on:

-

Synthesis and screening of a broader range of analogs to further refine the SAR, particularly focusing on modifications that enhance 3CLpro inhibition and selectivity.

-

Co-crystallization studies of cinanserin and its potent analogs with 3CLpro to elucidate the precise binding mode and guide rational drug design.

-

In vivo efficacy and pharmacokinetic studies of lead compounds to assess their therapeutic potential in animal models.

By leveraging the knowledge outlined in this guide, the scientific community can continue to build upon the promising foundation laid by cinanserin and develop novel therapeutics to address unmet medical needs in virology and neuroscience.

References

- 1. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinanserin - Wikipedia [en.wikipedia.org]

- 4. Cinanserin | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 54-84-2 [m.chemicalbook.com]

- 10. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cinanserin's Role in Serotonin Signaling Pathways: A Technical Guide

Introduction

Cinanserin, also known as SQ 10643, is a selective antagonist of the serotonin 5-HT2 family of receptors, with a notable preference for the 5-HT2A subtype.[1][2] Developed in the 1960s, it has been utilized primarily as a pharmacological tool to investigate the physiological and pathological roles of the 5-HT2 receptor system.[3][4] While its clinical development was not pursued extensively, its specific mechanism of action provides a clear model for understanding the modulation of serotonin-mediated signaling cascades. This guide details the molecular interactions, pathway dynamics, and experimental evaluation of cinanserin's function, particularly for researchers and professionals in drug development.

Mechanism of Action: Competitive Antagonism at 5-HT2 Receptors

Cinanserin functions as a competitive antagonist at 5-HT2A and 5-HT2C receptors.[1] This means it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, it prevents serotonin from initiating the downstream signaling cascade.

Its selectivity is a key feature. Cinanserin displays a significantly higher affinity for 5-HT2A receptors compared to 5-HT2C receptors, with some reports suggesting a 50-fold difference.[1] Its affinity for 5-HT1 receptors is very low, making it a valuable tool for isolating 5-HT2-mediated effects.[1][2]

Data Presentation: Quantitative Analysis of Cinanserin's Binding Profile

The following table summarizes the quantitative data on cinanserin's binding affinity and inhibitory concentrations across various targets.

| Target | Ligand/Substrate | Assay Type | Parameter | Value | Reference |

| 5-HT2 Receptors | Radioligand Binding | Ki | 41 nM | [2] | |

| 5-HT1 Receptors | Radioligand Binding | Ki | 3500 nM | [2] | |

| SARS-CoV 3CLpro | Fluorogenic Peptide | FRET Assay | IC50 | 4.92 µM | [3] |

| HCoV-229E 3CLpro | Fluorogenic Peptide | FRET Assay | IC50 | 4.68 µM | [3] |

| Ischemia Model (Rat) | Ischemia/Reperfusion | Cardioprotection | EC25 | 1.6 µM | [5] |

Note: The activity of cinanserin as a 3C-like protease (3CLpro) inhibitor for SARS-CoV is an off-target effect unrelated to its serotonergic activity but is included for a comprehensive profile.[3][4]

Core Signaling Pathway: 5-HT2A/C Receptor Cascade

The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq subunit. The activation sequence is as follows:

-

Ligand Binding: Serotonin binds to the 5-HT2A/C receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6][7]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Downstream Effects:

This pathway modulates a wide range of cellular processes, including neuronal excitability, smooth muscle contraction, and platelet aggregation.[8] Cinanserin's role is to block Step 1, thereby preventing the entire downstream cascade.

Experimental Protocols

Radioligand Binding Assay (for Affinity Determination)

This protocol outlines a general method to determine the binding affinity (Ki) of cinanserin for serotonin receptors.

Objective: To quantify the affinity of a test compound (cinanserin) by measuring its ability to displace a specific radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells expressing the target receptor (e.g., rat cortex for 5-HT2A) in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cellular debris.

-

Resuspend the pellet and centrifuge again at high speed to isolate the membrane fraction.

-

Wash the membrane pellet and resuspend in an assay buffer to a known protein concentration.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor drug (cinanserin).

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known saturating unlabeled ligand).

-

-

Incubation & Separation:

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the membranes with bound radioligand while unbound ligand passes through.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (cinanserin) concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of cinanserin that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Surface Plasmon Resonance (SPR) Biosensor Analysis

This protocol describes the SPR method used to measure the binding kinetics and affinity of cinanserin to a purified protein target, such as the 3CL protease.[3]

Objective: To measure the real-time association and dissociation rates of cinanserin binding to an immobilized target protein.

Methodology:

-

Chip Preparation and Immobilization:

-

Select a sensor chip (e.g., CM5) with a carboxymethylated dextran matrix.

-

Activate the surface using standard amine coupling chemistry (e.g., EDC/NHS).

-

Inject the purified target protein (e.g., SARS-CoV 3CLpro) over the activated surface. The protein will covalently bind to the chip.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell is typically prepared in parallel with no protein immobilized.

-

-

Binding Measurement:

-

Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline signal.

-

Inject a series of known concentrations of the analyte (cinanserin) for a specific duration (association phase). The binding of cinanserin to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.

-

Switch back to the running buffer flow and monitor the decrease in signal as the bound cinanserin dissociates from the protein (dissociation phase).

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the protein surface, returning the signal to the baseline before the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell to correct for bulk refractive index changes.

-

Fit the association and dissociation curves for each cinanserin concentration to a kinetic binding model (e.g., 1:1 Langmuir binding).

-

This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (KD), a measure of affinity, is calculated as the ratio kd/ka.

-

References

- 1. Cinanserin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of serotonin (5-HT2) receptor antagonists in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase Cγ/diacylglycerol-dependent activation of β2-chimaerin restricts EGF-induced Rac signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of potent and selective S2-serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Reports on the Antiviral Properties of Cinanserin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial scientific reports concerning the antiviral activities of Cinanserin. Originally developed as a serotonin antagonist, early studies repurposed and identified Cinanserin as a potential inhibitor of viral replication, particularly against coronaviruses. This document summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the critical pathways and workflows.

Quantitative Data Summary

Initial investigations into Cinanserin's antiviral effects focused on its ability to inhibit viral enzymes and reduce viral replication in cell culture models. The primary target identified was the 3C-like proteinase (3CLpro), an enzyme essential for the coronavirus life cycle.[1][2] The quantitative data from these seminal studies are summarized below for direct comparison.

Table 1: Enzymatic Inhibition of 3CL Protease by Cinanserin and its Hydrochloride Salt

| Compound | Target Enzyme | Assay Type | IC50 Value (μM) | Source |

| Cinanserin | SARS-CoV 3CLpro | FRET-based | 4.92 | [1] |

| Cinanserin HCl | SARS-CoV 3CLpro | FRET-based | 5.05 | [1] |

| Cinanserin | HCoV-229E 3CLpro | FRET-based | 4.68 | [1] |

| Cinanserin HCl | HCoV-229E 3CLpro | FRET-based | 5.68 | [1] |

| Cinanserin | HRV-14 3Cpro | FRET-based | >200 (Inactive) | [1] |

FRET: Fluorescence Resonance Energy Transfer; HCoV: Human Coronavirus; HRV: Human Rhinovirus; IC50: Half-maximal inhibitory concentration; SARS-CoV: Severe Acute Respiratory Syndrome Coronavirus.

Table 2: Antiviral Activity of Cinanserin in Cell-Based Assays

| Virus | Cell Line | Assay Type | IC50 Value (μM) | Key Finding | Source |

| SARS-CoV (Frankfurt isolate) | Vero | Real-time PCR (RNA quantification) | 19 - 34 | Reduction of viral RNA by up to 4 log units. | [1][2][3] |

| HCoV-229E | MRC-5 | TCID50 (Infectious particle quantification) | 19 - 34 | Strong inhibition of viral replication at non-toxic concentrations. | [1][2][3] |

| Murine Coronavirus | - | - | - | Inhibitory effect demonstrated. | [4][5] |

TCID50: 50% Tissue Culture Infectious Dose.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary antiviral mechanism of Cinanserin, as identified in early reports, is the inhibition of the SARS-CoV 3C-like proteinase (3CLpro).[1][2] This viral enzyme plays a critical role in the viral replication cycle by cleaving the large replicase polyproteins (pp1a and pp1ab) into individual, functional non-structural proteins (NSPs).[1] By binding to the 3CLpro active site, Cinanserin blocks this proteolytic processing, thereby preventing the formation of a functional replicase complex and halting viral replication.[4]

Caption: Cinanserin's mechanism of action, inhibiting the 3CL protease.

Experimental Protocols

The foundational study by Chen et al. (2005) employed a multi-step approach to identify and validate the antiviral properties of Cinanserin.[1] The key methodologies are detailed below.

-

Objective: To identify existing drugs with the potential to bind to the SARS-CoV 3CLpro.

-

Method: A database of over 8,000 existing drugs was virtually screened using a docking approach.[1][3] Both a homology model and the crystal structure of the SARS-CoV 3CLpro binding pocket were used as targets for the screening.[1][2] Cinanserin, a known serotonin antagonist, received a high score in this screening and was selected for further experimental validation.[1][2]

References

- 1. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti–SARS-CoV-2 Natural Products as Potentially Therapeutic Agents [frontiersin.org]

Methodological & Application

Cinanserin Hydrochloride: Application Notes and Protocols for In Vivo Anxiety Model Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract